molecular formula C10H12O3 B1585762 Methyl 3-(2-hydroxyphenyl)propionate CAS No. 20349-89-7

Methyl 3-(2-hydroxyphenyl)propionate

Cat. No.: B1585762
CAS No.: 20349-89-7
M. Wt: 180.2 g/mol
InChI Key: YHXYRISRGHSPNV-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxyphenyl)propionate is an organic compound with the molecular formula C10H12O3 It is a methyl ester derivative of 3-(2-hydroxyphenyl)propionic acid This compound is known for its applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(2-hydroxyphenyl)propionate can be synthesized through the esterification of 3-(2-hydroxyphenyl)propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2-hydroxyphenyl)propionate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(2-oxophenyl)propionic acid derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 3-(2-hydroxyphenyl)propanol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: 3-(2-oxophenyl)propionic acid derivatives.

    Reduction: 3-(2-hydroxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(2-hydroxyphenyl)propionate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for synthesizing bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Comparison with Similar Compounds

Methyl 3-(2-hydroxyphenyl)propionate can be compared with other similar compounds, such as:

    Methyl 3-(4-hydroxyphenyl)propionate: This compound has a hydroxyl group at the para position instead of the ortho position, leading to different chemical and biological properties.

    Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: This compound contains bulky tert-butyl groups, which can influence its reactivity and steric interactions.

Uniqueness: this compound is unique due to the position of the hydroxyl group, which can significantly affect its reactivity and interactions with other molecules

Properties

IUPAC Name

methyl 3-(2-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXYRISRGHSPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383223
Record name METHYL 3-(2-HYDROXYPHENYL)PROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20349-89-7
Record name METHYL 3-(2-HYDROXYPHENYL)PROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of dihydrocoumarin (10 mL, 78.9 mmol) and a catalytic amount of conc. H2SO4 in dry methanol (300 mL) was added and the reaction mixture was then heated at 55° C. for 8 hours. Methanol was evaporated to dryness to give crude product which was subjected to neutralize with K2CO3. The residue was diluted with water and extracted with dichloromethane. Purification of the crude product by column chromatography (20% CH2Cl2:3% EtOAc:77% Hexane as eluent) gave the desired ester as colorless oil (12.80 g, 90%). 1H NMR (400 MHz, CDCl3): 2.71 (3H, t, J=6.4 Hz), 2.89 (2H, t, J=6.4 Hz), 3.67 (3H, s), 6.83-6.87 (2H, m), 7.06-7.12 (2H, m),
Quantity
10 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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300 mL
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reactant
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0 (± 1) mol
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Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of methyl 3-(2-hydroxyphenyl)acrylate (2.47 g) and 10% palladium on carbon (0.50 g) in methanol (30 ml) was stirred under hydrogen atmosphere for 3 hours. The mixture was filtered and the filtrate was evaporated under reduced pressure to afford methyl 3-(2-hydroxyphenyl)propionate (2.50 g).
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying Methyl 3-(2-hydroxyphenyl)propionate in the essential oil of Melilotus Officinalis?

A1: The study identified this compound as a significant component (14.29%) of the essential oil extracted from Melilotus Officinalis leaves using a Soxhlet extractor and methanol as a solvent. [] This finding contributes to the overall understanding of the plant's chemical composition, which is crucial for exploring its potential applications in various fields, such as medicine and agriculture.

Q2: Were there any other notable compounds found alongside this compound in the Melilotus Officinalis essential oil?

A2: Yes, the research identified several other important compounds. Notably, n-Docosane (39.82%) and Hydrocoumarin (15.39%) were found in higher concentrations than this compound in the methanol-extracted essential oil. [] This highlights the complex chemical profile of Melilotus Officinalis.

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